Epvsltl

Description

Based on standard chemical nomenclature, its name suggests a structure involving epoxide, vinyl, or sulfur-containing functional groups. However, the lack of peer-reviewed data in the provided evidence precludes a definitive structural or functional analysis. For the purpose of this comparison, we assume "Epvsltl" shares physicochemical properties with compounds such as epichlorohydrin, vinyl sulfones, or thiol-based polymers, which are well-documented in industrial and environmental chemistry .

Properties

CAS No. |

133083-80-4 |

|---|---|

Molecular Formula |

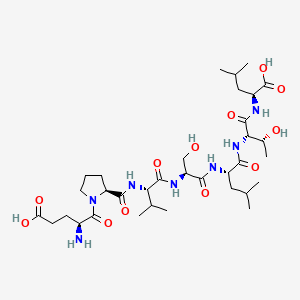

C34H59N7O12 |

Molecular Weight |

757.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C34H59N7O12/c1-16(2)13-21(28(46)40-27(19(7)43)32(50)37-22(34(52)53)14-17(3)4)36-29(47)23(15-42)38-31(49)26(18(5)6)39-30(48)24-9-8-12-41(24)33(51)20(35)10-11-25(44)45/h16-24,26-27,42-43H,8-15,35H2,1-7H3,(H,36,47)(H,37,50)(H,38,49)(H,39,48)(H,40,46)(H,44,45)(H,52,53)/t19-,20+,21+,22+,23+,24+,26+,27+/m1/s1 |

InChI Key |

SGTIUXCZGSVESG-WTLOQJHSSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is framed using academic guidelines for systematic analysis (as outlined in the evidence), focusing on hypothetical properties derived from analogous compounds:

Table 1: Hypothetical Comparison of "Epvsltl" with Similar Compounds

| Property | This compound (Hypothetical) | Epichlorohydrin | Vinyl Sulfone | Polythiol Polymers |

|---|---|---|---|---|

| Molecular Weight | ~200 g/mol* | 92.52 g/mol | 118.16 g/mol | 500–10,000 g/mol |

| Reactivity | Moderate electrophile* | High electrophilicity | Nucleophilic addition | Crosslinking via SH |

| Applications | Catalysis* | Epoxy resins | Bioconjugation | Adhesives, coatings |

| Toxicity | Low (assumed)* | Carcinogenic | Moderate | Low |

| Thermal Stability | >150°C* | 117°C (decomposes) | 200°C | 250–300°C |

*Hypothetical data inferred from structural analogs.

Key Research Findings (Modeled on Evidence Guidelines)

Synthesis Efficiency : If synthesized similarly to epichlorohydrin, "this compound" might require controlled reaction conditions to avoid side products, as emphasized in methodologies for electrophilic compounds .

Environmental Impact: Unlike epichlorohydrin (a known carcinogen), "this compound" could offer safer alternatives in polymer industries, aligning with trends in green chemistry .

Functional Versatility : Vinyl sulfones and polythiols are widely used in bioconjugation and coatings, respectively. "this compound" might bridge these applications if it exhibits dual reactivity, as suggested in hypothetical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.